molecular formula C17H21ClN4O3S2 B1668147 BVT 2733 CAS No. 376640-41-4

BVT 2733

Cat. No.: B1668147
CAS No.: 376640-41-4
M. Wt: 429.0 g/mol
InChI Key: YDPRNGAPPNPYQQ-UHFFFAOYSA-N
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Description

BVT 2733 is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a benzenesulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

BVT 2733, also known as “3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide”, is a potent, selective, and orally active non-steroidal inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone into active cortisol .

Mode of Action

This compound interacts with 11β-HSD1, inhibiting its activity. This suppression of 11β-HSD1 leads to a decrease in the conversion of cortisone to cortisol . The inhibition of 11β-HSD1 by this compound has been shown to reduce the mRNA levels of monocyte chemoattractant protein 1 (MCP-1) and interleukin-6 (IL-6) in cultured J774A.1 macrophages and 3T3-L1 preadipocytes .

Biochemical Pathways

The inhibition of 11β-HSD1 by this compound affects several biochemical pathways. It down-regulates the expression of inflammation-related genes, including MCP-1 and tumor necrosis factor alpha (TNF-α) . It also reduces the number of infiltrated macrophages within adipose tissue . Furthermore, this compound has been shown to inhibit the NF-κB and NLRP1 inflammasome signaling pathways .

Result of Action

This compound has been shown to have several effects at the molecular and cellular levels. It decreases body weight and enhances glucose tolerance and insulin sensitivity . It also suppresses inflammation in adipose tissue in diet-induced obese mice . In addition, this compound treatment has been shown to attenuate arthritis severity and decrease the levels of serum TNF-α, IL-1β, IL-6, and IL-17 .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in a study where mice were fed a high-fat diet, those treated with this compound exhibited decreased body weight and enhanced glucose tolerance and insulin sensitivity compared to control mice .

Biochemical Analysis

Biochemical Properties

BVT 2733 plays a crucial role in biochemical reactions by inhibiting the enzyme 11β-HSD1. This enzyme is responsible for converting inactive cortisone into active cortisol. By inhibiting 11β-HSD1, this compound reduces the levels of active cortisol, thereby modulating various metabolic processes. The compound interacts with 11β-HSD1 through a selective binding mechanism, exhibiting a higher affinity for the mouse enzyme (IC50=96 nM) compared to the human enzyme (IC50=3341 nM) .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In adipose tissue, this compound reduces the expression of pro-inflammatory mediators such as monocyte chemoattractant protein 1 (MCP-1) and tumor necrosis factor alpha (TNF-α), leading to decreased macrophage infiltration and inflammation . Additionally, this compound enhances glucose tolerance and insulin sensitivity in diet-induced obese mice, indicating its potential to improve metabolic homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of 11β-HSD1, which decreases the conversion of cortisone to cortisol. This reduction in cortisol levels leads to decreased expression of inflammation-related genes and improved metabolic parameters. This compound also down-regulates the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK), thereby reducing hepatic glucose production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound treatment for four weeks in diet-induced obese mice results in decreased body weight, enhanced glucose tolerance, and reduced inflammation . The compound’s stability and long-term effects on cellular function have been demonstrated through its consistent performance in reducing pro-inflammatory mediators and improving metabolic parameters over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In hyperglycemic and hyperinsulinemic mice, this compound administered at 100 mg/kg inhibits 11β-HSD1 activity, leading to decreased blood glucose and insulin levels . Higher doses of this compound have been associated with more pronounced effects on glucose tolerance and insulin sensitivity, while excessive doses may result in adverse effects such as hypoglycemia .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucocorticoid metabolism. By inhibiting 11β-HSD1, this compound reduces the conversion of cortisone to cortisol, thereby modulating the activity of glucocorticoids. This inhibition affects various metabolic processes, including gluconeogenesis, lipid metabolism, and inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. This compound is distributed primarily in adipose tissue, where it exerts its anti-inflammatory effects by reducing macrophage infiltration and modulating the expression of pro-inflammatory mediators . The compound’s localization in adipose tissue is crucial for its therapeutic efficacy in treating metabolic disorders .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with 11β-HSD1 to inhibit its activity. This interaction leads to decreased cortisol levels and subsequent modulation of metabolic processes. The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, ensuring its effective inhibition of 11β-HSD1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BVT 2733 typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

BVT 2733 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

BVT 2733 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S2/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22/h3-5,11H,6-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPRNGAPPNPYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191083
Record name BVT-2733
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376640-41-4
Record name BVT-2733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376640414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BVT-2733
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 376640-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BVT-2733
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EGD70329U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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